![molecular formula C24H34N2O3 B6080555 2-[1-(3,5-dimethoxybenzyl)-4-(4-ethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6080555.png)
2-[1-(3,5-dimethoxybenzyl)-4-(4-ethylbenzyl)-2-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-[1-(3,5-dimethoxybenzyl)-4-(4-ethylbenzyl)-2-piperazinyl]ethanol, also known as DMPEA, is a psychoactive drug that belongs to the class of phenethylamines. It was first synthesized in 1973 by Alexander Shulgin, a renowned chemist and pharmacologist. DMPEA is structurally similar to mescaline, a naturally occurring psychedelic compound found in several cactus species.
Scientific Research Applications
2-[1-(3,5-dimethoxybenzyl)-4-(4-ethylbenzyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. It has been shown to have a similar mechanism of action to other psychoactive compounds, such as serotonin and dopamine, which are involved in regulating mood and emotions. 2-[1-(3,5-dimethoxybenzyl)-4-(4-ethylbenzyl)-2-piperazinyl]ethanol has also been studied for its potential use as a tool in neuroscience research, particularly in studying the effects of psychoactive compounds on the brain.
Mechanism of Action
2-[1-(3,5-dimethoxybenzyl)-4-(4-ethylbenzyl)-2-piperazinyl]ethanol acts as a partial agonist at the 5-HT2A receptor, which is involved in regulating serotonin levels in the brain. It also has affinity for other serotonin and dopamine receptors. The exact mechanism of action of 2-[1-(3,5-dimethoxybenzyl)-4-(4-ethylbenzyl)-2-piperazinyl]ethanol is not fully understood, but it is thought to modulate the activity of these neurotransmitters, leading to changes in mood and cognition.
Biochemical and Physiological Effects:
2-[1-(3,5-dimethoxybenzyl)-4-(4-ethylbenzyl)-2-piperazinyl]ethanol has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also has been shown to increase levels of the neurotransmitter dopamine in the brain, which is associated with feelings of pleasure and reward. 2-[1-(3,5-dimethoxybenzyl)-4-(4-ethylbenzyl)-2-piperazinyl]ethanol has also been shown to have psychoactive effects, including changes in perception, mood, and cognition.
Advantages and Limitations for Lab Experiments
2-[1-(3,5-dimethoxybenzyl)-4-(4-ethylbenzyl)-2-piperazinyl]ethanol has several advantages for use in lab experiments, including its potency, selectivity, and availability. However, it also has several limitations, including its low yield, potential toxicity, and limited understanding of its mechanism of action.
Future Directions
There are several future directions for research on 2-[1-(3,5-dimethoxybenzyl)-4-(4-ethylbenzyl)-2-piperazinyl]ethanol, including further studies on its mechanism of action, potential therapeutic applications, and use as a tool in neuroscience research. Additionally, more research is needed to understand the long-term effects and potential risks associated with 2-[1-(3,5-dimethoxybenzyl)-4-(4-ethylbenzyl)-2-piperazinyl]ethanol use.
Synthesis Methods
The synthesis of 2-[1-(3,5-dimethoxybenzyl)-4-(4-ethylbenzyl)-2-piperazinyl]ethanol involves several steps, starting with the reaction of 3,5-dimethoxybenzaldehyde with 4-ethylbenzylamine to form 1-(3,5-dimethoxybenzyl)-4-(4-ethylbenzyl)piperazine. This intermediate is then reacted with ethylene oxide to produce 2-[1-(3,5-dimethoxybenzyl)-4-(4-ethylbenzyl)-2-piperazinyl]ethanol. The yield of this reaction is typically low, and the process requires careful purification to obtain a pure product.
properties
IUPAC Name |
2-[1-[(3,5-dimethoxyphenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O3/c1-4-19-5-7-20(8-6-19)16-25-10-11-26(22(18-25)9-12-27)17-21-13-23(28-2)15-24(14-21)29-3/h5-8,13-15,22,27H,4,9-12,16-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVXHYIGWXTMFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(C(C2)CCO)CC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3,5-Dimethoxybenzyl)-4-(4-ethylbenzyl)-2-piperazinyl]ethanol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.